N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-4-13(5-3-12)27(25,26)23-9-11-24-10-8-22-15(24)14-20-6-1-7-21-14/h1-8,10,23H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJVPQCCCMNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.45 g/mol. The structure includes a pyrimidine ring, an imidazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.
The biological activity of this compound likely stems from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the pyrimidine and imidazole rings enhances this activity through interference with nucleic acid synthesis.
Biological Activity Data
| Activity Type | Target Organism/Enzyme | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 5 µM | |
| Anticancer | V600EBRAF | 0.49 µM | |
| Enzyme Inhibition | Various kinases | Variable |
Case Studies
-
Antimicrobial Activity :
In a study examining the antimicrobial properties of structurally similar compounds, it was found that derivatives with the imidazole and pyrimidine structures exhibited significant activity against various bacterial strains. The compound demonstrated effective inhibition against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, indicating its potential as an antibiotic agent. -
Anticancer Efficacy :
A series of sulfonamide derivatives were assessed for their inhibitory effects on the V600EBRAF mutant kinase, which is implicated in several cancers. The compound showed promising results with an IC50 value of 0.49 µM, suggesting strong potential as an anticancer agent targeting this pathway. Further studies indicated that it significantly inhibited cell proliferation in various cancer cell lines, including breast and renal cancers . -
ADME Profiling :
Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggested that the compound possesses favorable pharmacokinetic properties, making it a suitable candidate for further development in drug formulation .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing imidazole and pyrimidine moieties exhibit significant antimicrobial properties. The incorporation of these structures into sulfonamide derivatives has been shown to enhance their efficacy against various bacterial strains. For instance, a study evaluated the antimicrobial activity of similar imidazole-based compounds, demonstrating their potential in treating infections caused by resistant bacterial strains .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival. In particular, sulfonamide derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines, showing promising results in inhibiting tumor growth .
Antitubercular Activity
Given the global health challenge posed by tuberculosis, compounds with dual action against mycobacterial infections are of significant interest. The sulfonamide class has been explored for its antitubercular properties. Research involving similar compounds demonstrated their ability to inhibit key mycobacterial enzymes, thereby reducing the viability of Mycobacterium tuberculosis in vitro and in vivo models .
Table 1: Summary of Research Findings on Applications
Structural Insights and Mechanisms
The structural features of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide contribute significantly to its biological activities:
- Imidazole Ring : Known for its role in biological systems and its ability to coordinate with metal ions, enhancing enzyme inhibition.
- Pyrimidine Moiety : Contributes to the compound's interaction with nucleic acids and proteins.
- Sulfonamide Group : Enhances solubility and bioavailability while providing a mechanism for antibacterial action.
Preparation Methods
Formation of the Imidazole Core
The imidazole ring is constructed via condensation of ethylenediamine derivatives with carbonyl-containing precursors. For example, reacting o-phenylenediamine with formic acid under reflux yields 1H-imidazole derivatives. Subsequent functionalization introduces substituents at the 2-position of the imidazole ring.
- o-Phenylenediamine (10 mmol) is heated with 90% formic acid (15 mL) at 100°C for 2 hours.
- The mixture is cooled, and 10% NaOH is added dropwise to precipitate 1H-benzo[d]imidazole (yield: 85–90%).
Introduction of the Pyrimidin-2-yl Group
The pyrimidine moiety is introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling. Chloropyrimidines serve as electrophilic partners, reacting with the imidazole’s nitrogen under basic conditions.
- 1H-Imidazole (5 mmol) is treated with 4-chloro-2-(methylthio)pyrimidine (5.5 mmol) and NaH (6 mmol) in DMF (20 mL) at 80°C for 12 hours.
- The product 1-(2-(methylthio)pyrimidin-4-yl)-1H-imidazole is isolated via column chromatography (yield: 70–75%).
Ethylamine Side Chain Installation
The ethylamine linker is introduced through alkylation or Mitsunobu reactions. For instance, reacting the imidazole-pyrimidine intermediate with 2-bromoethylamine hydrobromide in the presence of a base facilitates N-alkylation.
Example Protocol :
- 1-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethanol (3 mmol) is dissolved in THF (15 mL) .
- Methanesulfonyl chloride (3.3 mmol) and Et₃N (4 mmol) are added at 0°C, stirred for 1 hour, then warmed to room temperature.
- The resulting mesylate is treated with NaN₃ (5 mmol) in DMSO (10 mL) at 60°C for 8 hours, followed by reduction with LiAlH₄ to yield the ethylamine derivative (yield: 60–65%).
Sulfonamide Bond Formation
The final step involves coupling the ethylamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride under Schotten-Baumann conditions.
- Ethylamine intermediate (2 mmol) is dissolved in DCM (20 mL) and cooled to 0°C.
- 4-(Trifluoromethyl)benzenesulfonyl chloride (2.2 mmol) and Et₃N (3 mmol) are added dropwise.
- The reaction is stirred at room temperature for 6 hours, then washed with 1M HCl and NaHCO₃(aq) .
- The crude product is purified via recrystallization from EtOH/H₂O (yield: 80–85%).
Optimization and Mechanistic Considerations
Solvent and Base Selection
Catalytic Strategies
Palladium catalysts (e.g., Pd/C) are employed in hydrogenation steps for azide reductions. Phase-transfer catalysts (e.g., tris(dioxa-3,6-heptanyl)amine) improve reaction efficiency in biphasic systems.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (s, 1H, imidazole-H), 8.45 (d, J = 5.2 Hz, 2H, pyrimidine-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (t, J = 6.8 Hz, 2H, -CH₂-), 3.85 (t, J = 6.8 Hz, 2H, -CH₂-).
- HRMS (ESI-TOF) : m/z calculated for C₁₆H₁₄F₃N₅O₂S [M+H]⁺: 397.4; found: 397.3.
Crystallographic Insights
X-ray diffraction of analogous compounds reveals planar imidazole-pyrimidine systems with sulfonamide groups adopting staggered conformations. Hydrogen bonding between sulfonamide NH and pyrimidine N atoms stabilizes the crystal lattice.
Challenges and Alternative Routes
Byproduct Formation
Competing N-alkylation at multiple imidazole positions necessitates careful stoichiometry control. Chromatographic separation (SiO₂, EtOAc/hexane) resolves regioisomers.
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group may hinder sulfonylation; using excess sulfonyl chloride (1.2–1.5 equiv) mitigates this issue.
Industrial and Pharmacological Relevance
While the compound’s bioactivity remains under investigation, its structural analogs exhibit anticancer and antimicrobial properties. Scalable synthesis requires transitioning from batch to flow chemistry, optimizing for:
- Temperature Control : Microreactors minimize exothermic side reactions.
- Catalyst Recycling : Immobilized Pd catalysts reduce costs.
Q & A
Q. How to address discrepancies in reported IC₅₀ values across publications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
